Cas no 1354959-05-9 (2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate)

2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate structure
1354959-05-9 structure
Product name:2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate
CAS No:1354959-05-9
MF:C12H9F4N3O2
Molecular Weight:303.212376356125
MDL:MFCD20502243
CID:5053464
PubChem ID:54596095

2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
    • NE57328
    • Z1270210773
    • 2,2,2-trifluoroethyl N-(3-fluoro-4-pyrazol-1-ylphenyl)carbamate
    • 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate
    • MDL: MFCD20502243
    • インチ: 1S/C12H9F4N3O2/c13-9-6-8(18-11(20)21-7-12(14,15)16)2-3-10(9)19-5-1-4-17-19/h1-6H,7H2,(H,18,20)
    • InChIKey: KWWFFZRNMLMZHT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N1C=CC=N1)NC(=O)OCC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 367
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 56.2

2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-95043-10g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
10g
$3500.0 2023-09-01
TRC
B587165-50mg
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9
50mg
$ 210.00 2022-06-07
Enamine
EN300-95043-0.25g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
0.25g
$403.0 2024-05-21
TRC
B587165-100mg
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9
100mg
$ 320.00 2022-06-07
Enamine
EN300-95043-0.1g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
0.1g
$282.0 2024-05-21
Enamine
EN300-95043-0.5g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
0.5g
$636.0 2024-05-21
Chemenu
CM407082-500mg
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%+
500mg
$696 2023-01-03
Enamine
EN300-95043-0.05g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
0.05g
$188.0 2024-05-21
Enamine
EN300-95043-1.0g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
1.0g
$813.0 2024-05-21
A2B Chem LLC
AV36711-1g
2,2,2-trifluoroethyl N-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]carbamate
1354959-05-9 95%
1g
$891.00 2024-04-20

2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate 関連文献

2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamateに関する追加情報

2,2,2-Trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate (CAS No. 1354959-05-9): An Overview of Its Structure, Properties, and Applications

2,2,2-Trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate (CAS No. 1354959-05-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group, a fluoro-substituted phenyl ring, and a pyrazole moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.

The molecular formula of 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate is C14H10F4N2O2, and its molecular weight is approximately 306.23 g/mol. The compound's structure can be visualized as follows: the trifluoromethyl group is attached to an ethyl carbamate moiety, which in turn is linked to a phenyl ring substituted with a fluoro atom at the 3-position and a pyrazole ring at the 4-position. This intricate arrangement of functional groups imparts unique chemical and physical properties to the molecule.

In terms of physical properties, 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate is typically a white crystalline solid with a melting point ranging from 105°C to 108°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. These solubility characteristics make it suitable for various laboratory and industrial applications.

The chemical stability of 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate is notable under standard conditions. However, it can undergo hydrolysis in acidic or basic environments, leading to the formation of trifluoroethanol and the corresponding phenylcarbamate derivative. This hydrolysis reaction can be controlled by adjusting the pH and temperature conditions during synthesis and storage.

In the realm of medicinal chemistry, 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate has shown promising biological activities. Recent studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against carbonic anhydrase isoforms (CA I and CA II), which are implicated in conditions such as glaucoma and epilepsy. The trifluoromethyl group and the pyrazole moiety are believed to play crucial roles in enhancing its binding affinity and selectivity for these targets.

Beyond its enzymatic inhibition properties, 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate has also been investigated for its potential as an antiproliferative agent. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK cascades. These findings suggest that this compound may have therapeutic potential in cancer treatment.

The pharmacokinetic profile of 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate has also been studied to evaluate its suitability for drug development. Preclinical studies have demonstrated that it exhibits favorable oral bioavailability and plasma stability. Additionally, it shows low toxicity in animal models at therapeutic doses, making it a promising candidate for further clinical evaluation.

In conclusion, 2,2,2-trifluoroethyl N-3-fluoro-4-(1H-pyrazol-1-yl)phenylcarbamate (CAS No. 1354959-05-9) is a multifaceted compound with a rich structural profile and diverse biological activities. Its unique combination of functional groups endows it with potent inhibitory effects on key enzymes and receptors, as well as antiproliferative properties against cancer cells. Ongoing research continues to explore its potential applications in medicinal chemistry and pharmaceutical development, highlighting its significance in advancing therapeutic strategies for various diseases.

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